4-(3-Bromophenyl)butan-2-one
Overview
Description
“4-(3-Bromophenyl)butan-2-one” is a chemical compound with the CAS Number: 3506-70-5. It has a linear formula of C10H11BRO . The molecular weight of this compound is 227.1 .
Synthesis Analysis
The synthesis of “4-(3-Bromophenyl)butan-2-one” involves a solution of 3-(3-bromophenyl)-N-methoxy-N-methylpropanamide and THF, which is cooled to -78° followed by the addition of 3.0 M methylmagnesium bromide . The reaction is allowed to stir at 0°C for 2 hours. Due to the presence of unreacted starting material, additional 3.0M methylmagnesium bromide is added and allowed to stir overnight at 0°C . The reaction is then quenched with NH4Cl and the product is extracted into DCM, dried (Na2SO4), and concentrated to give the product as a light orange liquid .Molecular Structure Analysis
The IUPAC name of “4-(3-Bromophenyl)butan-2-one” is 4-(3-bromophenyl)-2-butanone . The InChI code is 1S/C10H11BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 .Scientific Research Applications
- Summary of the Application : “4-Phenyl-3-buten-2-one”, a compound similar to “4-(3-Bromophenyl)butan-2-one”, is used as an additive in zinc electroplating . It facilitates the formation of uniform and fine-grain coatings, which is a crucial aspect of the electroplating industry .
- Methods of Application or Experimental Procedures : The compound is insoluble in water, so it’s dissolved in methanol before being added to electroplating baths . The interactions between this additive, methanol, and water were studied using Nuclear Magnetic Resonance spectroscopy (NMR), Raman, and IR spectroscopy .
- Results or Outcomes : The study found that the solvation of the compound was caused by Van der Waals forces . No complex was detected between zinc and 4-phenyl-3-buten-2-one .
Safety And Hazards
properties
IUPAC Name |
4-(3-bromophenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAFLRMHQUMGIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293718 | |
Record name | 4-(3-bromophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)butan-2-one | |
CAS RN |
3506-70-5 | |
Record name | 3506-70-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-bromophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.